N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide
Description
"N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide" is a thiazole-derived acetamide compound characterized by a 4-methylbenzyl substituent at the 5-position of the thiazole ring and an acetamide group at the 2-position. The 4-methylbenzyl group likely enhances lipophilicity, influencing membrane permeability and target binding, as seen in related compounds . Thiazole acetamides are privileged scaffolds in medicinal chemistry due to their versatility in interacting with enzymes and receptors via hydrogen bonding and hydrophobic interactions .
Properties
Molecular Formula |
C13H14N2OS |
|---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C13H14N2OS/c1-9-3-5-11(6-4-9)7-12-8-14-13(17-12)15-10(2)16/h3-6,8H,7H2,1-2H3,(H,14,15,16) |
InChI Key |
XDAWWSALLIQKLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-METHYLBENZYL)-1,3-THIAZOL-2-YL)ACETAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-haloketones with thiourea under basic conditions. This reaction forms the core thiazole structure.
Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the thiazole intermediate with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Acetamide Formation: The final step involves the acylation of the thiazole derivative with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
In an industrial setting, the synthesis of N-(5-(4-METHYLBENZYL)-1,3-THIAZOL-2-YL)ACETAMIDE can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-METHYLBENZYL)-1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can reduce the acetamide group to an amine.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
Antimicrobial Properties
Thiazole derivatives, including N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide, have demonstrated significant antimicrobial activity against various pathogens:
- Mechanism : The antimicrobial action often involves disrupting microbial cell membranes or interfering with metabolic processes essential for bacterial survival.
- Research Findings : Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, showcasing broad-spectrum antimicrobial potential .
Anticancer Activity
The anticancer potential of this compound has been a focal point in recent research:
- Cell Viability Studies : Preliminary studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has been reported to inhibit proliferation and cause cell cycle arrest in breast cancer cells (MCF7) and other cancer types .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds highlights the importance of specific substituents on the thiazole ring for enhancing anticancer activity. Compounds with similar structures have shown promising results in inhibiting tumor growth in vitro .
Case Studies
- Antimicrobial Activity Assessment :
-
Anticancer Efficacy Evaluation :
- In another investigation, the compound was tested against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). It exhibited notable cytotoxicity, particularly against colon and ovarian cancer cells, with GI50 values indicating effective growth inhibition at low concentrations .
Mechanism of Action
The mechanism of action of N-(5-(4-METHYLBENZYL)-1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of their functions. The acetamide group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related acetamide derivatives are categorized based on substituents and biological activities. Below is a detailed comparison:
Structural Classes and Key Features
Impact of Substituents on Activity
- 4-Methylbenzyl Groups : Enhance lipophilicity and target affinity. For example, compound 4d () with a 4-methylbenzylidene group showed potent VEGFR-2 inhibition .
- Electron-Withdrawing Groups : Nitro or chloro substituents (e.g., 4j in ) improve antiproliferative activity but may reduce solubility .
- Methoxy and Fluorine Substituents : Increase metabolic stability and enzyme inhibition (e.g., GB32 in ) .
Selectivity and Mechanism
- MAO-B vs. MAO-A : Compounds with bulkier aryl groups (e.g., triazole-benzothiazole hybrids) show MAO-B selectivity, critical for Parkinson’s disease therapy .
- Urease Inhibition: Acetamides with p-tolyl groups () bind non-metallic active sites via hydrogen bonding, a mechanism distinct from standard inhibitors .
Biological Activity
N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide is a synthetic compound characterized by its thiazole ring structure, which is fused with an acetamide group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C_{12}H_{14}N_{2}S
- Molecular Weight : Approximately 230.32 g/mol
- Key Functional Groups : Thiazole ring, acetamide group, and 4-methylbenzyl substituent.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Binding : It can bind to various receptors, modulating signaling pathways that influence cell behavior.
- DNA Interaction : The compound may interact with DNA, leading to alterations in gene expression and cellular processes.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against a range of pathogens:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pyogenes.
- Gram-negative Bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.
- Fungal Strains : Active against Candida albicans and Aspergillus niger.
The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity, often comparable to standard antibiotics like ciprofloxacin and ampicillin .
Anticancer Activity
Research has highlighted the anticancer potential of this compound:
- Cell Lines Tested : Demonstrated activity against estrogen receptor-positive breast cancer cells (MCF-7).
- Mechanism : The compound's anticancer effects are thought to arise from its ability to disrupt critical cellular pathways through enzyme inhibition and receptor modulation.
Case Studies
- Study on Anticancer Properties :
- Antimicrobial Efficacy :
Structure-Activity Relationships (SAR)
The biological activity of thiazole derivatives often correlates with specific structural features:
| Structural Feature | Activity Impact |
|---|---|
| Thiazole Ring | Essential for biological activity |
| 4-Methylbenzyl Group | Enhances interaction with biological targets |
| Acetamide Substitution | Influences solubility and bioavailability |
Studies indicate that modifications to the thiazole ring or substituents can significantly affect the potency and selectivity of these compounds against various biological targets .
Q & A
Q. How do researchers evaluate synergistic effects when combining this compound with other therapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
